(3-Methyl-1,1-dioxothietan-3-yl)methanethiol
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Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, was reported in a study . The process involved the reaction of 8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione and cyclohexylamine . Another study reported the synthesis of 2-[3-Methyl-1-Ethylxanth-8-Ylthio]Acetate Salts containing thietanyl and dioxothietanyl rings . The reactions of 2-[1-ethyl-3-methyl-7-(thietan-3-yl)- and 2-[1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)xanth-8-ylthio]acetic acids with amines yielded these salts .Scientific Research Applications
Astrophysical Chemistry
- Astronomical Observations and Molecular Spectroscopy: Methyl mercaptan (methanethiol, CH3SH), a closely related compound, has been extensively studied for its presence in star-forming regions, highlighting its role in the understanding of interstellar chemistry. Spectroscopic parameters of S-deuterated methyl mercaptan (CH3SD) were obtained to facilitate astronomical observations, underscoring the significance of such compounds in tracing chemical evolution in space (Zakharenko et al., 2018).
Environmental and Energy Applications
- Emission Reduction in Diesel Engines: The study of oxygenated fuel components, like oxymethylene ether (OME), demonstrates the potential of such compounds in reducing soot emissions in diesel engines without significantly affecting NOx emissions. This research aligns with the search for cleaner combustion processes and alternative fuels (Härtl et al., 2015).
Chemical Synthesis and Catalysis
- Methane Activation and Conversion: Research on methane activation by group 3 metal atoms reveals insights into the conversion of methane to ethylene, aromatics, and hydrogen, demonstrating the catalytic potential of metals in methane utilization. This is crucial for developing new synthetic catalysts for methane, a significant step towards its use as an alternative energy source (Cho & Andrews, 2007).
Interstellar Chemistry and Molecular Physics
- Interstellar Molecules and Ice Phases: Studies on CH3SH (methanethiol or methyl mercaptan) in various solid phases and their infrared spectra contribute to our understanding of interstellar chemistry and molecular physics, highlighting how such compounds behave in extraterrestrial environments (Hudson, 2016).
Microbial and Environmental Chemistry
- Oral Microbial Ecology and Methanethiol Production: The production of methanethiol by oral microbes and its implications on oral health and malodor provides a fascinating insight into the microbial metabolism of sulfur-containing compounds and their impact on human health (Stephen et al., 2016).
Mechanism of Action
Target of Action
It is known that most pharmacological effects of purine-type alkaloids, which this compound is a derivative of, are associated withadenosine-receptor antagonism .
Mode of Action
It is suggested that similar to caffeine, it may weaken or eliminate the regulatory effect of adenosine, improving the functioning of higher brain sections, relieving fatigue and insomnia, and increasing mental capacity and functioning of brain stem sections that regulate respiration and arterial pressure .
Biochemical Pathways
Given its potential adenosine-receptor antagonism, it may influence pathways related to adenosine signaling .
Result of Action
The compound has been synthesized and shown to exhibit antidepressant activity, most pronounced at a dose of 1.6 mg/kg . This suggests that it may have a significant impact on mood regulation and potentially other neurological functions.
properties
IUPAC Name |
(3-methyl-1,1-dioxothietan-3-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S2/c1-5(2-8)3-9(6,7)4-5/h8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDXMVGEIRMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(sulfanylmethyl)-1lambda6-thietane-1,1-dione |
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